7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidine core.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Bases and Acids: Used to facilitate substitution reactions, such as sodium hydroxide or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Research: Employed as a model compound in organic synthesis and reaction mechanism studies.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Other compounds in this class with different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Biological Activity
7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H22N4OS and a molecular weight of 402.5 g/mol. The structure includes a thieno ring fused to a pyrimidine core with a 4-methylphenyl group and a piperazine moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H22N4OS |
Molecular Weight | 402.5 g/mol |
CAS Number | 1226435-61-5 |
Research indicates that compounds with similar structures exhibit notable interactions with various biological targets. The thieno[3,2-d]pyrimidine derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
- Enzyme Inhibition : Similar compounds have been reported to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis, indicating potential applications in treating hyperpigmentation disorders .
- Anticancer Activity : Thienopyrimidine derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells through various pathways, including the disruption of microtubule formation .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, similar to other thienopyrimidine derivatives.
- Neuroactive Properties : The piperazine moiety suggests potential neuroactive properties, which could be explored further in neuropharmacology.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antitumor Activity : In vitro studies have shown that thienopyrimidine derivatives can induce apoptosis in glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed, such as chromatin condensation and cell shrinkage .
- Tyrosinase Inhibition : Compounds structurally related to this thienopyrimidine have been tested for their ability to inhibit TYR activity, showing promise for treating conditions like melasma and other hyperpigmentation disorders .
Properties
IUPAC Name |
7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-7-9-17(10-8-16)19-15-29-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORCULQPBMMIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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